molecular formula C16H18FN3O B15116260 N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15116260
M. Wt: 287.33 g/mol
InChI Key: UANOIAYVTYUGDO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an oxanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Oxanyl Group: The oxanyl group can be attached through an etherification reaction involving an oxan-4-ol derivative and the pyrimidine intermediate.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(3-bromophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(3-iodophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Uniqueness

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H18FN3O/c1-11-18-15(12-5-7-21-8-6-12)10-16(19-11)20-14-4-2-3-13(17)9-14/h2-4,9-10,12H,5-8H2,1H3,(H,18,19,20)

InChI Key

UANOIAYVTYUGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C3CCOCC3

Origin of Product

United States

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